Benzyl dec-9-enoate
Overview
Description
Benzyl dec-9-enoate is an organic compound with the molecular formula C17H24O2. It is an ester formed from benzyl alcohol and dec-9-enoic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Scientific Research Applications
Benzyl dec-9-enoate has several applications in scientific research:
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A compound with a similar structure, benzyl benzoate, exerts toxic effects on the nervous system of parasites, resulting in their death . It is also toxic to mite ova, though its exact mechanism of action is unknown .
Biochemical Pathways
It’s worth noting that similar compounds, such as benzyl nitrile, have been found to be generated from l-phenylalanine via phenylacetaldoxime in tea . The enzyme CsCYP79D73 showed activity for converting l-phenylalanine into phenylacetaldoxime, while CsCYP71AT96s showed activity for converting phenylacetaldoxime into benzyl nitrile .
Result of Action
Similar compounds, such as benzyl benzoate, have been found to be lethal to parasites and mites .
Action Environment
It’s worth noting that similar compounds, such as benzyl nitrile, have been found to accumulate under continuous wounding stress, which was attributed to an increase in jasmonic acid, activating cscyp79d73 expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl dec-9-enoate can be synthesized through the esterification reaction between benzyl alcohol and dec-9-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzyl dec-9-enoate undergoes several types of chemical reactions, including:
Oxidation: The double bond in the dec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Nucleophiles like sodium methoxide for benzyl group substitution.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Substituted benzyl derivatives: from nucleophilic substitution.
Comparison with Similar Compounds
Dec-9-enoic acid: The parent acid of benzyl dec-9-enoate, used in similar applications.
Ethyl 9-decenoate: Another ester with similar structural features and applications.
Butyl dec-9-enoate: A related ester with different alkyl groups, used in various industrial applications.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts distinct properties in polymerization reactions and material synthesis. Its benzyl group provides additional reactivity and versatility compared to other similar compounds.
Properties
IUPAC Name |
benzyl dec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h2,8-10,12-13H,1,3-7,11,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPICZNHNASWVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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